molecular formula C8H8ClNO B1509690 5H-Cyclopenta[b]pyridine, 2-chloro-6,7-dihydro-, 1-oxide

5H-Cyclopenta[b]pyridine, 2-chloro-6,7-dihydro-, 1-oxide

Cat. No. B1509690
M. Wt: 169.61 g/mol
InChI Key: XWKAUCDKZPTNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Cyclopenta[b]pyridine, 2-chloro-6,7-dihydro-, 1-oxide is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Cyclopenta[b]pyridine, 2-chloro-6,7-dihydro-, 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Cyclopenta[b]pyridine, 2-chloro-6,7-dihydro-, 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5H-Cyclopenta[b]pyridine, 2-chloro-6,7-dihydro-, 1-oxide

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-chloro-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium

InChI

InChI=1S/C8H8ClNO/c9-8-5-4-6-2-1-3-7(6)10(8)11/h4-5H,1-3H2

InChI Key

XWKAUCDKZPTNJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)[N+](=C(C=C2)Cl)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of m-chloroperbenzoic acid 70% (520.9 mg, 2.113 mmol) in 5 mL of CH2Cl2 was added drop wise to a stirring solution of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (295 mg, 1.921 mmol) in 3 mL of CH2Cl2 and the resulting solution was allowed to stir at room temperature overnight. The reaction mixture was quenched with a saturated aqueous solution of NaHCO3 and the CH2Cl2 layer was separated. The aqueous phase was then extracted with CH2Cl2 (3×), and the combined organic extracts were washed with brine and then dried over anhydrous Na2SO4. After removing solvent at reduced pressure, the residue was purified by preparative TLC (eluting with 70% EtOAc/Hexane) to afford the title compound (I-1a).
Quantity
520.9 mg
Type
reactant
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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